molecular formula C9H14N4O3 B3197749 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine CAS No. 1006568-46-2

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B3197749
CAS No.: 1006568-46-2
M. Wt: 226.23 g/mol
InChI Key: WUUOYCBAZSXMST-UHFFFAOYSA-N
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Description

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is an organic compound that features a morpholine ring attached to a pyrazole ring through an ethyl linker, with a nitro group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The nitro group is introduced via nitration of the pyrazole ring.

    Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, where the pyrazole ring is reacted with an ethyl halide under basic conditions.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl linker can be modified through nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic conditions.

    Cyclization: Dehydrating agents, heat.

Major Products

    Reduction of Nitro Group: 4-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]morpholine.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cyclization Products: More complex heterocyclic compounds.

Scientific Research Applications

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It can serve as a probe for studying biological processes involving nitro and pyrazole groups.

    Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a methyl group instead of a nitro group, leading to different chemical properties.

    4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, which may affect its biological activity.

Uniqueness

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Properties

IUPAC Name

4-[2-(3-nitropyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-1-2-12(10-9)4-3-11-5-7-16-8-6-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOYCBAZSXMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725777
Record name 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006568-46-2
Record name 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into an 8-dram vial, 3-Nitro-1H-pyrazole (0.50 g, 4.4 mmol), 4-(2-chloroethyl)-morpholine hydrochloride (1.23 g, 6.63 mmol), Potassium carbonate (1.83 g, 13.3 mmol), and Acetonitrile (30 mL, 600 mmol) were added. The reaction mixture was heated. The reaction was poured over ice. The reaction was partitioned with water and DCM. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum. The reaction mixture was purified via ISCO column chromatography with DCM and methanol as eluant (1 to 3% methanol). The collected fractions afforded 4-[2-(3-Nitro-pyrazol-1-yl)-ethyl]-morpholine a yellow solid (0.75 g, 75%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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